![molecular formula C18H16N4O B11178575 5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one](/img/structure/B11178575.png)
5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one
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Overview
Description
5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one is a complex organic compound characterized by its unique tetracyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[87002,7One common approach involves the cyclization of appropriate precursors under specific conditions to form the tetracyclic structure, followed by the functionalization of the core to introduce the pyrrolidinyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods typically include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Triazatetracyclic Compounds: Molecules with similar tetracyclic structures, such as triazatetracyclo[8.7.0.02,7.011,16]heptadeca derivatives.
Uniqueness
5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one is unique due to its specific combination of the pyrrolidinyl group and the triazatetracyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H16N4O |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one |
InChI |
InChI=1S/C18H16N4O/c23-17-15-14-12(9-11-5-1-2-6-13(11)14)10-19-16(15)20-18(21-17)22-7-3-4-8-22/h1-2,5-6,10H,3-4,7-9H2,(H,19,20,21,23) |
InChI Key |
OCKSLETWSVIQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC=C4CC5=CC=CC=C5C4=C3C(=O)N2 |
Origin of Product |
United States |
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